MFCD29066011
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Overview
Description
The compound identified as MFCD29066011 is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, and reactivity to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD29066011 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature, focusing on the precise steps and conditions required to obtain the compound in high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, ensuring the compound is produced efficiently and cost-effectively. These methods often include optimization of reaction conditions, use of catalysts, and purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: MFCD29066011 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves specific reagents and conditions that facilitate the transformation of the compound into different products.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques to confirm their structure and purity.
Scientific Research Applications
MFCD29066011 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe or reagent to investigate biological processes. In medicine, this compound could be explored for its potential therapeutic properties. Industrial applications may include its use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of MFCD29066011 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating how the compound exerts its effects. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved could be related to metabolic or signaling processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD29066011 include those with comparable structures or functional groups. These compounds may share some chemical properties and reactivity patterns.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and potential applications. Comparing it with other compounds helps highlight its distinct features and potential advantages in various applications.
Properties
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c1-14-6-2-4-7(5-3-6)15-9(12,13)8(10)11/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNOLKHDMYVGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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